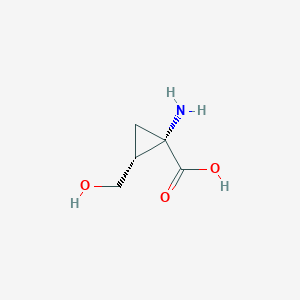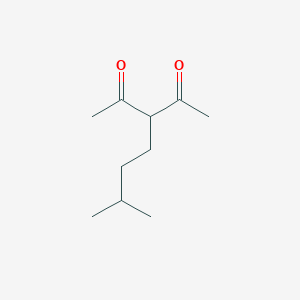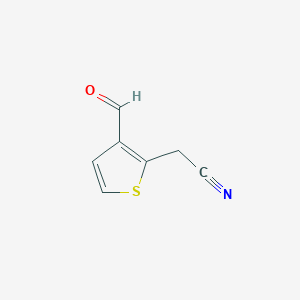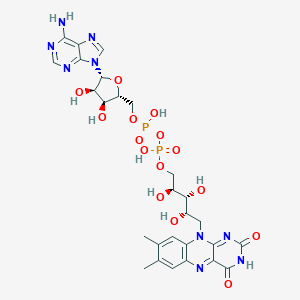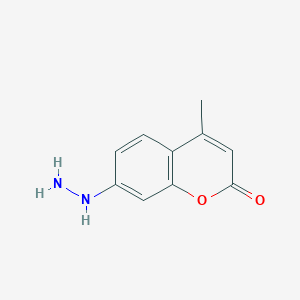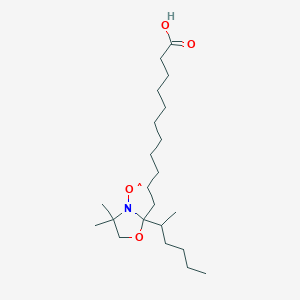
2-(10-羧基癸基)-2-己基-4,4-二甲基-3-氧代恶唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is also known as 12-DOXYL-stearic acid . It is a free radical and a spin label used for membrane fluidity studies .
Molecular Structure Analysis
The empirical formula of this compound is C22H43NO4 . Its molecular weight is approximately 385.58 .Physical And Chemical Properties Analysis
The molecular weight of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is 384.57 .科学研究应用
膜流动性研究
12-DOXYL-硬脂酸通常用作自旋标记,用于研究膜流动性 . 该应用对于理解细胞膜的动力学至关重要,这会影响各种细胞过程,如营养物质转运、信号转导和细胞通讯。
抗氧化剂研究
该化合物已被用于抗氧化剂的研究。 例如,它被用于研究一种新型抗氧化剂 BO-653 抑制低密度脂蛋白 (LDL) 氧化的作用,BO-653 是根据理论考虑设计的 . 对于心血管健康而言,这很重要,因为氧化型 LDL 是动脉粥样硬化的危险因素。
阿尔茨海默病研究
12-DOXYL-硬脂酸参与了与阿尔茨海默病相关的研究。 具体而言,它被用来研究β-淀粉样蛋白肽自由基片段启动突触体脂质过氧化的过程,这对于理解该疾病的病理学具有重要意义 .
超分子化学
该化合物在超分子化学领域发挥作用。 它已被用来研究镍和游离碱四(羧基苯基)卟啉的氢键驱动组装,这对开发具有特定性质的新材料至关重要 .
癌症研究
在癌症研究中,该化合物的衍生物已被设计用于靶向癌细胞。 具体而言,它已被功能化以创建线粒体靶向碳点,这对于癌症诊断和治疗很有希望 .
作用机制
Target of Action
The primary target of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine, also known as 12-DOXYL-stearic acid, is the lipid bilayer of cell membranes . It is used as a spin label for membrane fluidity studies .
Mode of Action
This compound interacts with the lipid bilayer of cell membranes. As a spin label, it provides a way to measure the fluidity or rigidity of the membrane . The compound’s interaction with its target can result in changes in the physical properties of the membrane, which can affect the function of membrane proteins and other cellular processes.
未来方向
The use of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine and similar compounds in biomedical research, particularly in the study of membrane fluidity, suggests potential future directions in this field . For instance, carefully designed carbon dots (CDs) that are specifically internalized in cells and cell mitochondria of high transmembrane potential exhibit selective uptake in malignant cells compared to normal cells . This could open up new avenues for targeted cancer therapies.
生化分析
Biochemical Properties
The compound 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interacts with various biomolecules. It is known to be used in the study of molecular aspects of membranes and hydrophobic proteins
Cellular Effects
Similar compounds have been shown to localize at cell mitochondria and trigger rapid and severe cytotoxicity within a few hours of incubation . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine involves the reaction of hexylamine with 2-bromo-4,4-dimethyl-3-oxazolidinone followed by carboxylation with sodium chloroacetate.", "Starting Materials": [ "Hexylamine", "2-bromo-4,4-dimethyl-3-oxazolidinone", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Hexylamine is added slowly to a solution of 2-bromo-4,4-dimethyl-3-oxazolidinone in dry tetrahydrofuran (THF) at room temperature under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred for 24 hours at room temperature and then concentrated under reduced pressure.", "Step 3: The residue obtained is dissolved in water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The resulting product is further purified by column chromatography and eluted with ethyl acetate/hexane mixture.", "Step 6: The purified intermediate is then treated with sodium chloroacetate in the presence of potassium carbonate and catalytic amount of 18-crown-6 in dimethylformamide (DMF) at 80°C for 24 hours.", "Step 7: The reaction mixture is cooled to room temperature and poured into water.", "Step 8: The resulting precipitate is filtered and washed with water and dried under vacuum to obtain the final product, 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine." ] } | |
| 29545-47-9 | |
分子式 |
C22H42NO4 |
分子量 |
384.6 g/mol |
InChI |
InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
InChI 键 |
BZLDGZBNMOECGO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
规范 SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
同义词 |
12-doxyl stearic acid 12-doxylstearic acid 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interact with cardiac fatty acid-binding protein, and what are the downstream effects?
A1: The research paper highlights that 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine exhibits a sigmoidal binding isotherm to the 12,000 molecular weight cytoplasmic fatty acid-binding protein purified from pig's heart. [] This interaction was analyzed using electron spin resonance. Interestingly, the binding capacity of the compound to the protein was found to be dependent on the protein concentration. [] The researchers observed that at a protein concentration of 1.98 g/L, the maximum binding capacity (vmu) was 9.81 pmol/g, whereas, at a lower protein concentration of 0.198 g/L, the vmu increased to 14.33 pmol/g. [] This concentration-dependent binding behavior suggests that the protein undergoes self-aggregation, which in turn, influences the binding of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
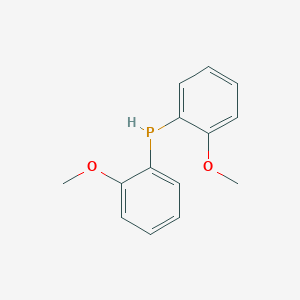
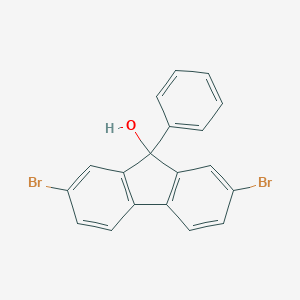
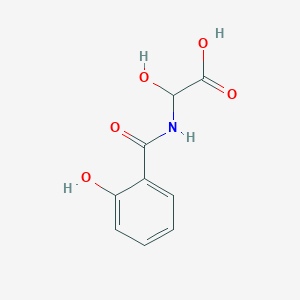

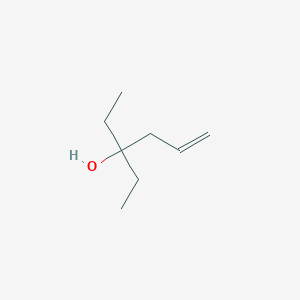
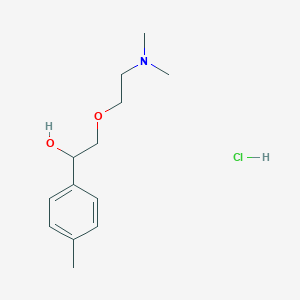
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
